molecular formula C15H16F3NO B2681146 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol CAS No. 477848-43-4

2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol

Cat. No.: B2681146
CAS No.: 477848-43-4
M. Wt: 283.29 g/mol
InChI Key: WPCZJSSIEMUSDD-UHFFFAOYSA-N
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Description

2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol is an organic compound with the molecular formula C15H16F3NO and a molecular weight of 283.29 g/mol This compound features a quinuclidine core, which is a bicyclic amine, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the quinuclidine nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may act on cholinergic receptors, inhibiting acetylcholine binding and thereby modulating neurotransmission. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and receptor sites.

Comparison with Similar Compounds

Similar Compounds

    2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone: Similar structure but with a ketone group instead of an alcohol.

    3-quinuclidinol: Lacks the trifluoromethyl-substituted phenyl group.

    4-(trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but lacks the quinuclidine core.

Uniqueness

2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol is unique due to the combination of the quinuclidine core and the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for specialized applications .

Properties

CAS No.

477848-43-4

Molecular Formula

C15H16F3NO

Molecular Weight

283.29 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C15H16F3NO/c16-15(17,18)12-3-1-10(2-4-12)9-13-14(20)11-5-7-19(13)8-6-11/h1-4,9,11,14,20H,5-8H2

InChI Key

WPCZJSSIEMUSDD-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=C(C=C3)C(F)(F)F)O

solubility

not available

Origin of Product

United States

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